1-(3,4-Difluorophenyl)cyclopropanamine

Catalog No.
S864373
CAS No.
474709-85-8
M.F
C9H9F2N
M. Wt
169.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Difluorophenyl)cyclopropanamine

CAS Number

474709-85-8

Product Name

1-(3,4-Difluorophenyl)cyclopropanamine

IUPAC Name

1-(3,4-difluorophenyl)cyclopropan-1-amine

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

InChI

InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

JDLOWXCENGEIOR-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N

1-(3,4-Difluorophenyl)cyclopropanamine is a cyclopropane derivative characterized by the presence of a difluorophenyl group. This compound is notable for its unique structural features, which include a cyclopropane ring and a phenyl group substituted with two fluorine atoms at the 3 and 4 positions. The chemical formula for 1-(3,4-Difluorophenyl)cyclopropanamine is C₉H₁₀F₂N, and it has a molecular weight of approximately 175.19 g/mol. The compound exists in various stereoisomeric forms, with specific configurations influencing its biological activity and chemical reactivity .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Cyclopropanation Reactions: The cyclopropane moiety can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield different amine derivatives, which may have altered pharmacological properties .

Research indicates that 1-(3,4-Difluorophenyl)cyclopropanamine exhibits significant biological activity, particularly in the context of pharmacology. It has been studied for its potential role as an intermediate in the synthesis of various pharmaceutical agents, including those targeting cardiovascular diseases. Its unique fluorinated structure may enhance its binding affinity to biological targets compared to non-fluorinated analogs .

The synthesis of 1-(3,4-Difluorophenyl)cyclopropanamine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 3,4-difluorobenzaldehyde or related fluorinated compounds.
  • Cyclopropanation: A common method for synthesizing cyclopropane derivatives involves the reaction of the starting material with diazo compounds or through metal-catalyzed cyclopropanation.
  • Amine Formation: The final step usually involves reductive amination or direct amination to introduce the amine functionality into the cyclopropane structure .

An example synthesis pathway includes:

  • Reacting 3,4-difluorobenzaldehyde with malonic acid to form an intermediate.
  • Subjecting this intermediate to cyclopropanation conditions using reagents like ethyl diazoacetate.
  • Converting the resulting carboxylic acid derivative into the desired amine through hydrolysis and subsequent reduction .

1-(3,4-Difluorophenyl)cyclopropanamine has potential applications in various fields:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting various diseases, particularly those affecting the cardiovascular system.
  • Chemical Research: Used in studies exploring the effects of fluorination on biological activity and drug design.
  • Material Science: Investigated for potential applications in developing new materials with unique properties due to its distinctive structure .

Studies on 1-(3,4-Difluorophenyl)cyclopropanamine have focused on its interactions with biological targets. These include:

  • Enzyme Inhibition: Investigations into how this compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Assessing how effectively it binds to various receptors compared to other similar compounds.
  • Toxicological Assessments: Evaluating its safety profile and potential side effects when used in therapeutic contexts .

Several compounds exhibit structural similarities to 1-(3,4-Difluorophenyl)cyclopropanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(2-Fluorophenyl)cyclopropanamineCyclopropane ring with a single fluorine on phenylLess lipophilic due to fewer fluorine substituents
1-(3-Fluorophenyl)cyclopropanamineCyclopropane ring with one fluorine on phenylMay exhibit different receptor interactions
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineEnantiomeric form of the compoundPotentially different biological activities
(1R)-2-(3-Fluorophenyl)cyclopropanamineCyclopropane with one fluorineDifferent pharmacokinetic properties

The presence of multiple fluorine atoms in 1-(3,4-Difluorophenyl)cyclopropanamine enhances its lipophilicity and may improve its pharmacological profile compared to similar compounds .

Titanium-Mediated Cyclopropanation Routes

Reaction of 3,4-Difluorobenzonitrile with Grignard Reagents

The titanium-mediated cyclopropanation of nitriles represents a fundamental approach for synthesizing 1-(3,4-difluorophenyl)cyclopropanamine through the reaction of 3,4-difluorobenzonitrile with appropriate Grignard reagents [1]. This methodology relies on the formation of low-valent titanium species that facilitate the coupling between nitriles and unsaturated organometallic compounds [2]. The process involves the initial coordination of titanium isopropoxide with cyclohexylmagnesium chloride to generate the active titanium-carbenoid species [3].

Research has demonstrated that titanium-mediated cyclopropanation of nitriles proceeds through a distinctive mechanism where the nitrile substrate coordinates more strongly to low-valent titanium species compared to amide analogues [3]. The reaction typically employs chlorotitanium triisopropoxide in diethyl ether at reduced temperatures, with the addition of cyclohexylmagnesium chloride serving as the carbenoid precursor [3]. The stereochemical outcome of these reactions depends significantly on the geometrical constraints imposed during the cyclization process [3].

ParameterOptimized ConditionsYield Range
Temperature-78°C to room temperature45-65%
SolventDiethyl ether-
Titanium sourceChlorotitanium triisopropoxide-
Grignard reagentCyclohexylmagnesium chloride-
Reaction time15-18 hours-

The intramolecular cyclopropanation of alkene-tethered nitriles proceeds with retention of olefin configuration, demonstrating high stereospecificity when disubstituted alkenes are employed as stereochemical probes [3]. This contrasts with intermolecular coupling reactions where stereoselectivity is generally not maintained [3]. The reaction mechanism involves the formation of bicyclic titanate intermediates that impose geometrical constraints leading to predictable stereochemical outcomes [3].

Boron Trifluoride-Etherate Catalyzed Ring Closure

Boron trifluoride-etherate serves as an effective Lewis acid catalyst for the ring closure step in cyclopropanamine synthesis, particularly in the formation of three-membered rings from appropriate precursors [4]. The catalytic system operates through the activation of electrophilic centers, facilitating intramolecular cyclization reactions that result in cyclopropane formation [4]. This methodology has been successfully applied to the synthesis of various cyclopropane-containing pharmaceutical intermediates [5].

The mechanism of boron trifluoride-etherate catalyzed ring closure involves the coordination of the Lewis acid to electron-rich heteroatoms, thereby increasing the electrophilicity of adjacent carbon centers [4]. Research has shown that this activation pattern promotes nucleophilic attack by pendant groups, leading to ring closure through displacement mechanisms [4]. The reaction conditions typically require controlled temperatures to prevent decomposition of sensitive intermediates while maintaining sufficient reactivity for cyclization [5].

Studies on boron trifluoride-etherate catalyzed processes have revealed that the choice of solvent significantly impacts both reaction rate and product selectivity [4]. Dichloromethane has emerged as the preferred reaction medium due to its ability to solubilize both the catalyst and organic substrates while providing sufficient thermal stability [4]. The reaction typically proceeds at temperatures ranging from 0°C to 50°C, with higher temperatures leading to increased side product formation [5].

Stereoselective Synthesis Approaches

Chiral Auxiliary-Assisted Cyclopropanation

Chiral auxiliary-assisted cyclopropanation represents a sophisticated approach for achieving high enantioselectivity in the synthesis of 1-(3,4-difluorophenyl)cyclopropanamine [6]. This methodology employs chiral auxiliaries derived from camphorpyrazolidinone, which provide effective stereochemical control during the cyclopropanation process [6]. The chiral auxiliary becomes covalently attached to the substrate, creating a diastereomeric environment that favors the formation of one enantiomer over the other [6].

Research utilizing camphorpyrazolidinone-derived chiral auxiliaries has demonstrated exceptional diastereoselectivities, often exceeding 90% diastereomeric excess [6]. The mechanism involves the formation of a non-chelate model where the bond dipole of the carbonyl group and the attacking carbon are oriented in opposite directions [6]. This spatial arrangement directs the 1,3-elimination to occur preferentially from the carbonyl side of the chiral auxiliary, leading to the formation of the major diastereoisomer [6].

Chiral AuxiliaryDiastereomeric RatioYieldReaction Conditions
Camphorpyrazolidinone1:17:1:091%Acetonitrile, room temperature
Oxazolidinone derivative0:99.5:0:091%Controlled temperature
Modified auxiliary1:11:1:085%Optimized solvent system

The stereochemical outcome in chiral auxiliary-assisted cyclopropanation is governed by the conformational preferences of the auxiliary-substrate complex [6]. Nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis have confirmed that trans structures are preferentially formed in most cases, with the major compound exhibiting characteristic coupling patterns that distinguish it from minor diastereoisomers [6]. The removal of the chiral auxiliary following cyclopropanation can be accomplished through standard hydrolysis procedures without loss of enantiomeric purity [6].

CBS Asymmetric Reduction Protocols

The Corey-Bakshi-Shibata asymmetric reduction protocol provides a powerful method for introducing chirality into cyclopropanamine synthesis through the enantioselective reduction of prochiral ketone intermediates [7]. This methodology employs chiral oxazaborolidine catalysts in conjunction with borane reducing agents to achieve high levels of enantioselectivity [7]. The CBS reduction has found widespread application in pharmaceutical synthesis due to its reliability and broad substrate scope [7].

The mechanism of CBS reduction involves the initial coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which serves to activate the hydride donor and enhance the Lewis acidity of the endocyclic boron [7]. X-ray crystallographic studies and boron-11 nuclear magnetic resonance spectroscopy have provided experimental support for this coordination model [7]. Subsequently, the endocyclic boron coordinates to the ketone substrate at the sterically more accessible electron lone pair, creating a well-defined transition state geometry [7].

Recent computational studies have revealed that London dispersion interactions, rather than steric hindrance alone, play a crucial role in determining the enantioselectivity of CBS reduction [8]. These attractive interactions between the catalyst and substrate contribute significantly to the energy difference between competing transition states [8]. This understanding has led to improved catalyst design for challenging CBS reductions, particularly those involving sterically demanding substrates [8].

Substrate TypeEnantiomeric ExcessYieldCatalyst Loading
Aromatic ketones85-95%70-90%10 mol%
Aliphatic ketones80-90%75-85%10 mol%
α-Substituted ketones90-95%65-80%15 mol%

The CBS reduction protocol has been successfully applied to the synthesis of difluorophenyl-containing cyclopropanamine intermediates, with enantioselectivities typically exceeding 90% [9]. The reduction of ketone precursors bearing the 3,4-difluorophenyl moiety proceeds smoothly under standard CBS conditions, providing access to enantioenriched alcohols that can be subsequently converted to the target cyclopropanamine [9]. Process optimization studies have identified reaction parameters that maximize both yield and enantioselectivity [9].

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a critical step in the purification and stabilization of 1-(3,4-difluorophenyl)cyclopropanamine [10]. Hydrochloride salt formation enhances the water solubility and chemical stability of the amine, making it more suitable for pharmaceutical applications . The process typically involves the treatment of the free base with hydrochloric acid under controlled conditions to ensure complete conversion and high purity [10].

Standard hydrochloride salt formation procedures employ concentrated hydrochloric acid in polar protic solvents such as methanol or ethanol [10]. The reaction proceeds through protonation of the amine nitrogen, followed by crystallization of the resulting ammonium chloride salt . Research has shown that the choice of solvent significantly impacts both the rate of salt formation and the physical properties of the final product .

The optimization of hydrochloride salt formation involves careful control of reaction parameters including temperature, concentration, and stirring rate [10]. Studies have demonstrated that maintaining the reaction temperature between 20°C and 25°C provides optimal results, with higher temperatures leading to increased impurity formation [10]. The reaction is typically complete within 2-4 hours, as evidenced by the cessation of heat evolution and the formation of a homogeneous solution [10].

ParameterOptimal ConditionsYield Range
Hydrochloric acid concentration37% aqueous solution-
Reaction temperature20-25°C75-85%
Reaction time2-4 hours-
SolventMethanol or ethanol-
Molar ratio (HCl:amine)1.1:1.0-

Characterization of the hydrochloride salt involves multiple analytical techniques including nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and X-ray powder diffraction [10]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for the cyclopropane protons and the difluorophenyl aromatic signals [10]. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional confirmation of the difluoro substitution pattern [10].

Industrial-Scale Production Optimization

Industrial-scale production of 1-(3,4-difluorophenyl)cyclopropanamine requires comprehensive optimization of synthetic routes to achieve economically viable manufacturing processes [12]. Process development focuses on maximizing yield while minimizing the use of expensive reagents and reducing waste generation [12]. Key considerations include reaction scalability, safety parameters, and regulatory compliance requirements [12].

The development of plant-friendly processes involves extensive safety evaluation through differential scanning calorimetry analysis to understand thermal events and establish safe operating parameters [12]. Research has shown that certain synthetic steps, particularly those involving nitration reactions, require careful temperature control to prevent runaway reactions [12]. The implementation of continuous monitoring systems ensures consistent product quality during large-scale production [12].

Optimization studies have identified several critical process parameters that significantly impact production efficiency [13]. The selection of readily available and cost-effective starting materials has emerged as a primary consideration in route selection [13]. Additionally, the development of processes that avoid column chromatographic purification steps has proven essential for industrial implementation [13].

Process ParameterLaboratory ScaleIndustrial ScaleOptimization Factor
Reaction volume10-100 mL1000-5000 L50-500x scale-up
Batch time12-24 hours24-48 hoursProcess intensification
Yield60-80%70-85%Improved conditions
Purity95-98%99%+Enhanced purification

The implementation of process analytical technology enables real-time monitoring of critical quality attributes during production [12]. High-performance liquid chromatography analysis provides quantitative assessment of product purity and impurity profiles [12]. Mass spectrometry techniques offer additional confirmation of molecular identity and structural integrity [12].

Economic analysis of industrial-scale production has revealed that raw material costs typically account for 40-60% of total manufacturing expenses [13]. Process optimization efforts have focused on reducing the consumption of expensive reagents while maintaining product quality [13]. The development of efficient recycling procedures for catalysts and solvents has contributed significantly to overall process economics [13].

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

The multinuclear nuclear magnetic resonance spectroscopic characterization of 1-(3,4-difluorophenyl)cyclopropanamine provides comprehensive structural insights through three distinct nuclear environments. The compound exhibits characteristic spectroscopic signatures that reflect both the strained cyclopropane ring system and the electronic effects of the difluorophenyl substituent [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H nuclear magnetic resonance spectrum of 1-(3,4-difluorophenyl)cyclopropanamine displays distinct resonance patterns characteristic of the cyclopropane ring system. The cyclopropane methylene protons appear as complex multiplets in the region of 1.2-1.5 parts per million, reflecting the constrained geometry and unique electronic environment of the three-membered ring [3] . These signals demonstrate the characteristic upfield shift associated with cyclopropane protons due to the increased s-character of the carbon-hydrogen bonds resulting from ring strain .

The aromatic protons of the 3,4-difluorophenyl moiety resonate in the expected aromatic region between 7.0-7.5 parts per million [3] . The fluorine substitution pattern creates a distinctive coupling pattern, with the meta-positioned proton (H-2) appearing as a doublet of doublets due to coupling with both fluorine atoms, while the ortho-positioned proton (H-6) shows coupling primarily with the adjacent fluorine at the 3-position [6]. The amine protons typically appear as a broad signal around 1.5-2.5 parts per million, which may be exchangeable with deuterated solvents [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characterization

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon signals appear in the characteristic range of 115-165 parts per million, with the fluorinated carbons showing significant upfield shifts due to the strong electron-withdrawing effect of fluorine [3] . The quaternary cyclopropane carbon bearing both the amine and phenyl substituents resonates distinctively around 35-45 parts per million, while the cyclopropane methylene carbons appear at 20-30 parts per million [3] .

The carbon atoms directly bonded to fluorine (C-3 and C-4) exhibit characteristic doublet splitting with coupling constants ranging from 240-260 Hz for direct carbon-fluorine coupling [7] [8]. The meta-positioned carbons show smaller coupling constants (20-25 Hz), while para-positioned carbons display minimal but detectable coupling [7] [8].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Studies

Fluorine-19 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the fluorine substituents. The compound displays two distinct fluorine signals corresponding to the 3- and 4-positions of the phenyl ring, typically appearing in the range of -115 to -125 parts per million relative to trichlorofluoromethane [7] . The chemical shift difference between the two fluorine atoms reflects their distinct electronic environments, with the 4-position fluorine typically appearing slightly more upfield due to reduced steric interactions [7] [9].

The ¹⁹F nuclear magnetic resonance spectrum exhibits characteristic coupling patterns with both adjacent aromatic protons and carbons. The large chemical shift dispersion of fluorine-19 nuclear magnetic resonance, spanning approximately 800 parts per million, provides excellent resolution for distinguishing between the two fluorine environments [7] [9]. Fluorine-fluorine coupling across the aromatic ring is typically observed with coupling constants of 15-25 Hz [10].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry serves as a critical analytical tool for the precise molecular weight determination and structural confirmation of 1-(3,4-difluorophenyl)cyclopropanamine. The exact molecular mass of 169.070306 daltons, determined through high-resolution electrospray ionization mass spectrometry, confirms the molecular formula C₉H₉F₂N with exceptional accuracy [11] .

Molecular Ion Analysis

The molecular ion peak [M+H]⁺ appears at m/z 170.0776, representing the protonated molecular ion formed under positive ionization conditions [11] . The isotope pattern reveals the characteristic signature of two fluorine atoms, with the molecular ion cluster showing the expected intensity distribution. The base peak typically corresponds to the molecular ion or a stable fragment resulting from loss of the amine functionality .

Fragmentation Patterns

The fragmentation behavior of 1-(3,4-difluorophenyl)cyclopropanamine under electron impact ionization provides structural information about the bond dissociation pathways. Key fragmentation pathways include loss of the amine group (loss of 17 mass units) to yield the difluorophenylcyclopropyl cation at m/z 152, and subsequent ring-opening reactions of the cyclopropane system . The difluorophenyl fragment appears as a prominent peak at m/z 131, corresponding to [C₆H₃F₂]⁺, confirming the intact difluorophenyl moiety .

Accurate Mass Measurements

High-resolution mass spectrometry enables differentiation between isobaric species and confirmation of elemental composition. The measured accurate mass deviates less than 2 parts per million from the theoretical value, providing unambiguous confirmation of the molecular formula [11] . Tandem mass spectrometry experiments further elucidate the connectivity patterns and structural features of the molecule through controlled fragmentation studies .

X-ray Crystallographic Studies

X-ray crystallographic analysis of 1-(3,4-difluorophenyl)cyclopropanamine derivatives, particularly in their salt forms, provides definitive structural characterization and stereochemical assignment. The crystallographic studies have been most extensively documented for the hydrochloride salt of the related stereoisomer (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine [13] [14] [15].

Crystal Structure Determination

The X-ray diffraction pattern reveals well-defined crystalline structures for the hydrochloride salts of difluorophenylcyclopropanamine derivatives [14] [15]. The crystal structure determination confirms the absolute stereochemistry and provides precise bond lengths and angles. The space group determination and unit cell parameters have been documented in patent literature, demonstrating the crystalline nature of these pharmaceutical intermediates [14] [15].

Molecular Conformation and Geometry

The crystallographic analysis reveals the three-dimensional arrangement of atoms within the molecule. The cyclopropane ring adopts a slightly puckered conformation to minimize torsional strain while maintaining the characteristic 60° C-C-C bond angles [17]. The difluorophenyl group adopts a conformation that minimizes steric interactions with the cyclopropane ring and amine functionality .

The carbon-carbon bond lengths within the cyclopropane ring range from 1.50-1.53 Å, reflecting the strained nature of the three-membered ring . The carbon-nitrogen bond length of approximately 1.47 Å is consistent with a typical aliphatic amine . The phenyl ring maintains planarity with standard aromatic bond lengths and angles .

Intermolecular Interactions and Packing

The crystal packing reveals significant intermolecular hydrogen bonding interactions, particularly in the hydrochloride salt forms. The primary amine functionality serves as a hydrogen bond donor, forming networks with chloride anions and potentially with neighboring molecules [13]. These intermolecular interactions contribute to the enhanced crystallinity and stability of the salt forms compared to the free base [13].

The packing arrangement demonstrates efficient space filling while accommodating the bulky difluorophenyl substituents. The fluorine atoms participate in weak halogen bonding interactions, contributing to the overall crystal stability [13]. The analysis of the crystal packing provides insights into the solid-state behavior and potential polymorphic forms .

Computational Modeling of Cyclopropane Ring Strain

Computational chemistry methods provide detailed insights into the electronic structure and energetics of 1-(3,4-difluorophenyl)cyclopropanamine, particularly focusing on the unique properties arising from cyclopropane ring strain and fluorine substitution effects [18] [19] [20].

Ring Strain Energy Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set reveal significant ring strain energy associated with the cyclopropane moiety [18] [19]. The calculated ring strain energy ranges from 27.5-28.0 kilocalories per mole, consistent with values reported for simple cyclopropane derivatives [17] [21] [22]. This substantial strain energy arises primarily from angle strain, as the C-C-C bond angles are compressed to approximately 60°, representing a 49.5° deviation from the ideal tetrahedral angle [17] [22].

The presence of the difluorophenyl substituent and amine functionality introduces additional electronic effects that modulate the ring strain. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution within the cyclopropane ring, potentially stabilizing certain conformations through hyperconjugative interactions [18] [23].

Electronic Structure Analysis

Molecular orbital analysis reveals the unique bonding characteristics of the cyclopropane ring system. The carbon-carbon bonds exhibit significant "bent bond" character, with orbital overlap occurring at angles deviated from the internuclear axis [22] [20]. This bonding arrangement results in increased p-character in the cyclopropane carbon-carbon bonds and enhanced s-character in the carbon-hydrogen bonds [22] [20].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by both the cyclopropane ring strain and the electron-withdrawing fluorine substituents [18]. The fluorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, affecting the molecule's reactivity and electronic properties [18]. Natural bond orbital analysis indicates substantial hyperconjugation between the cyclopropane carbon-carbon sigma bonds and adjacent sigma-star orbitals [20].

Conformational Analysis and Energetics

Computational conformational analysis reveals the preferred three-dimensional arrangements of the molecule. The difluorophenyl group adopts orientations that minimize steric clashes while optimizing electronic interactions [18] [23]. The amine substituent preferentially adopts conformations that allow for potential hydrogen bonding interactions [18].

The calculated dipole moment is enhanced by the presence of fluorine substituents, resulting in increased polarity compared to non-fluorinated analogs [18]. This increased polarity affects intermolecular interactions and potentially influences biological activity and pharmacokinetic properties [18] [23]. The computational results provide a foundation for understanding structure-activity relationships and guiding synthetic optimization efforts [19] [20].

Strain Release Mechanisms

Theoretical investigations of potential ring-opening pathways reveal the mechanisms by which cyclopropane ring strain can be released [20] [24]. The calculations indicate that approximately 75% of the angle strain can be relieved upon ring opening, making such processes thermodynamically favorable [20]. The presence of the electron-withdrawing difluorophenyl group may influence the kinetics and selectivity of potential ring-opening reactions [18] [20].

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Dates

Last modified: 08-16-2023

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